molecular formula C13H17NO B12045450 5-(1H-indol-1-yl)pentan-1-ol

5-(1H-indol-1-yl)pentan-1-ol

Cat. No.: B12045450
M. Wt: 203.28 g/mol
InChI Key: TXJPSIJDJVIUTI-UHFFFAOYSA-N
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Description

5-(1H-indol-1-yl)pentan-1-ol is an organic compound with the molecular formula C13H17NO. It features an indole ring attached to a pentanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1H-indol-1-yl)pentan-1-ol typically involves the reaction of indole with a pentanol derivative. One common method is the alkylation of indole with 5-bromopentan-1-ol under basic conditions. The reaction proceeds via nucleophilic substitution, where the indole nitrogen attacks the carbon attached to the bromine atom, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-(1H-indol-1-yl)pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(1H-indol-1-yl)pentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(1H-indol-1-yl)pentan-1-ol involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 5-(5-Bromo-1H-indol-1-yl)pentan-1-ol
  • 5-(6-Fluoro-1H-indol-1-yl)pentan-1-ol
  • 5-(6-Bromo-1H-indol-1-yl)pentan-1-ol

Comparison: 5-(1H-indol-1-yl)pentan-1-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group on the pentanol chain. This structural feature allows for diverse chemical reactivity and potential biological activity compared to its halogenated analogs .

Properties

IUPAC Name

5-indol-1-ylpentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c15-11-5-1-4-9-14-10-8-12-6-2-3-7-13(12)14/h2-3,6-8,10,15H,1,4-5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJPSIJDJVIUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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